molecular formula C16H14F3N5O2 B10890964 N-benzyl-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10890964
M. Wt: 365.31 g/mol
InChI Key: QNWZEZBUYWLYIL-UHFFFAOYSA-N
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Description

N~5~-BENZYL-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-BENZYL-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting an appropriate nitrile with hydroxylamine, followed by cyclization.

    Final Coupling: The final step involves coupling the pyrazole and oxadiazole intermediates with a benzyl group and a carboxamide group. This can be achieved using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~5~-BENZYL-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or pyrazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N5-BENZYL-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators.

    Pathways Involved: It may also modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-Benzyl-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
  • N~5~-Benzyl-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-thiol

Uniqueness

Compared to similar compounds, N5-BENZYL-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.31 g/mol

IUPAC Name

N-benzyl-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14F3N5O2/c1-10-7-12(16(17,18)19)22-24(10)9-13-21-15(26-23-13)14(25)20-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,20,25)

InChI Key

QNWZEZBUYWLYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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